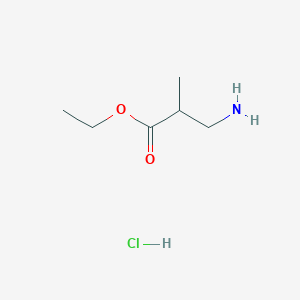

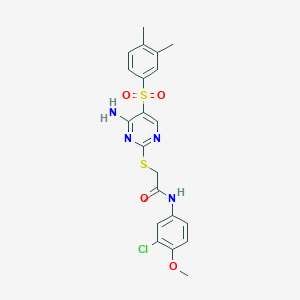

![molecular formula C14H17BrN2O3 B2534397 2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide CAS No. 1436145-32-2](/img/structure/B2534397.png)

2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as BPP and is a derivative of the well-known drug, amiodarone.

Scientific Research Applications

Synthesis and Chemical Properties

2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide belongs to a class of compounds with potential applications in synthetic chemistry and material science. Studies on related compounds highlight their use in synthesizing various heterocyclic and polyfunctional systems. For instance, the work on ethyl (E)-2-benzoyl-3-(dimethylamino)propenoate and its derivatives showcases the versatility of these compounds in generating polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, which have wide applications in pharmaceuticals and material sciences (Pizzioli et al., 1998).

Catalysis and Enantioselective Synthesis

Another important application of similar compounds is in catalysis, particularly in enantioselective synthesis. The synthesis of enantiomerically pure 3-amino-2-methylenealkanoates (aza-Morita–Baylis–Hillman adducts) mediated by cinchona alkaloids from 3-substituted (Z)-2-(bromomethyl)propenoates highlights the potential of bromophenoxy derivatives in asymmetric synthesis, offering pathways to enantiomerically enriched materials (Martelli et al., 2011).

Antimicrobial and Antioxidant Activities

Compounds structurally related to this compound have been identified for their bioactive properties, including antibacterial and antioxidant activities. Research on nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides revealed potent scavenging activity against DPPH radicals and moderate activity against ABTS radicals, suggesting the potential of bromophenoxy derivatives in developing natural antioxidants for food and pharmaceutical applications (Li et al., 2012).

Electrosynthesis and Organic Transformations

The direct electrochemical reduction of bromo-propargyloxy esters, including ethyl 2-bromo-3-(3',4'-dimethoxyphenyl)-3-(propargyloxy)propanoate, underscores the role of such compounds in organic synthesis, particularly in transformations involving cleavage of the carbon–bromine bond and subsequent reduction processes. This application is crucial for the synthesis of various organic molecules and intermediates used in drug development and material science (Esteves et al., 2003).

properties

IUPAC Name |

2-(3-bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O3/c1-3-13(18)16-7-8-17-14(19)10(2)20-12-6-4-5-11(15)9-12/h3-6,9-10H,1,7-8H2,2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDKPFJHAVULIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCNC(=O)C=C)OC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2534317.png)

![N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2534318.png)

![[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B2534320.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2534326.png)

![N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534331.png)

![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2534332.png)

![6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2534334.png)

![(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2534335.png)